molecular formula C19H16N6O B2689875 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide CAS No. 2034336-29-1

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide

Cat. No.: B2689875
CAS No.: 2034336-29-1
M. Wt: 344.378
InChI Key: HWIHYTVFLDVDAH-UHFFFAOYSA-N
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Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline core, which is known for its diverse biological activities, and a pyrazole moiety, which is often found in pharmacologically active molecules.

Mechanism of Action

Target of Action

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide primarily targets specific enzymes and receptors involved in cellular signaling pathways. The compound interacts with kinases, which are crucial for the phosphorylation processes that regulate various cellular activities, including cell growth, differentiation, and apoptosis. By targeting these kinases, this compound can modulate critical signaling pathways that are often dysregulated in diseases such as cancer .

Mode of Action

This compound binds to the active site of its target kinases, inhibiting their activity. This binding prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote cell proliferation and survival. The inhibition of kinase activity by this compound leads to reduced tumor growth and induces apoptosis in cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound include the MAPK/ERK and PI3K/AKT pathways. These pathways are essential for cell survival, proliferation, and metabolism. By inhibiting key kinases within these pathways, this compound disrupts the signaling networks that contribute to oncogenesis and tumor progression .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in the body, with a preference for tissues with high kinase activity. Metabolism occurs primarily in the liver, where it is processed by cytochrome P450 enzymes. The metabolites are then excreted via the kidneys. These pharmacokinetic properties ensure that this compound maintains effective concentrations at the target sites .

Result of Action

The molecular and cellular effects of this compound include the inhibition of cell proliferation, induction of apoptosis, and reduction of tumor growth. By blocking kinase activity, the compound disrupts the signaling pathways that cancer cells rely on for survival and division. This leads to cell cycle arrest and programmed cell death, effectively reducing the tumor burden .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. The compound is stable under physiological conditions but may degrade in highly acidic or basic environments. Additionally, interactions with other drugs or biomolecules can affect its binding affinity and overall effectiveness. Understanding these environmental influences is crucial for optimizing the therapeutic use of this compound .

: Based on general knowledge and available scientific literature on similar compounds. Specific details may vary depending on ongoing research and clinical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide is unique due to its specific combination of a quinoxaline core and a pyrazole moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c1-25-12-15(11-24-25)18-14(3-2-6-22-18)10-23-19(26)13-4-5-16-17(9-13)21-8-7-20-16/h2-9,11-12H,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIHYTVFLDVDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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